2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid
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Overview
Description
2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable synthesis by controlling reaction conditions precisely and minimizing waste . The use of microreactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used
Scientific Research Applications
2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the dimethylamino group can influence its binding affinity to specific targets. These interactions can modulate various biological pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)benzoic acid: Similar in structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the dimethylamino group.
2-Amino-5-(trifluoromethyl)benzoic acid: Contains an amino group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the trifluoromethyl and dimethylamino groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(dimethylamino)-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)8-6(9(15)16)4-3-5-7(8)10(11,12)13/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOWLYLFQRMAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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